
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known as CMAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CMAP is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO.
作用机制
The exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is thought to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects:
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta. In addition, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that the exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
未来方向
There are several future directions for the study of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide and to optimize its use in laboratory experiments.
合成方法
The synthesis of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with pyrrolidine-1-ylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide.
科学研究应用
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVVYSRYXOMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

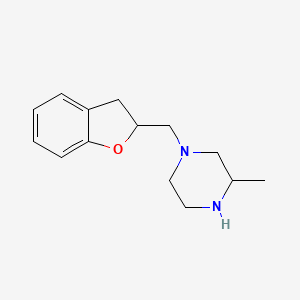
![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)


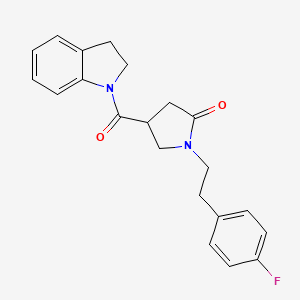
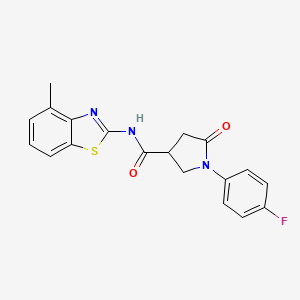
![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
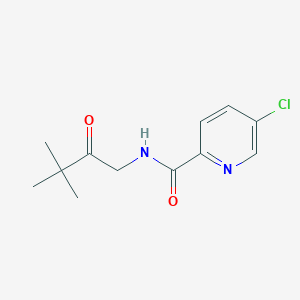
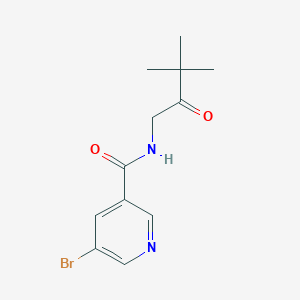

![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)